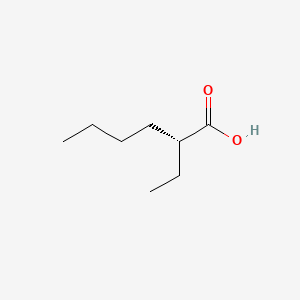

(R)-2-Ethylhexanoic acid

Descripción

Significance of Enantiomer-Specific Research in Organic Synthesis

Enantiomers, which are non-superimposable mirror-image molecules, can exhibit profoundly different behaviors, particularly in biological systems where they interact with other chiral molecules like enzymes and receptors. longdom.orgquora.com This distinction is a foundational concept in stereochemistry. researchgate.net The study of individual enantiomers is critical because one form of a molecule can have beneficial therapeutic effects while the other might be inactive or even harmful. longdom.orgspringernature.com This necessity for enantiomeric purity has driven the development of asymmetric synthesis, a field focused on creating a specific enantiomer of a target compound. springernature.com Furthermore, enantiomers can influence reaction rates and mechanisms in chemical processes, making their study vital for controlling reaction outcomes and developing novel catalysts. researchgate.netnumberanalytics.com

Overview of Chiral Carboxylic Acids as Key Intermediates

Chiral carboxylic acids are a vital class of molecules in organic synthesis. rsc.org They serve as privileged building blocks, or "chiral pool" synthons, for the construction of more complex, biologically active molecules, including natural products and pharmaceuticals. researchgate.netnih.gov Their utility extends to their role as chiral ligands for transition-metal catalysts and as organocatalysts themselves, facilitating a wide range of enantioselective transformations. rsc.orgnih.gov Modern synthetic strategies, such as those involving electrocatalytic or photochemical methods, often rely on chiral carboxylic acids as starting materials to achieve high levels of stereocontrol in an efficient and modular manner. researchgate.netresearchgate.net

Scope of Research Focus on (R)-2-Ethylhexanoic Acid

Research on 2-ethylhexanoic acid (EHA) has been significantly influenced by its role as a metabolite of the common plasticizer di-(2-ethylhexyl)phthalate (DEHP). nih.govacs.org Upon ingestion, DEHP is hydrolyzed to 2-ethylhexanol, which is then oxidized in the liver to 2-ethylhexanoic acid. acs.org Studies revealed a stark difference in the biological activity of its enantiomers. Specifically, this compound was identified as a potent teratogen in mouse models, causing a high incidence of birth defects, whereas the (S)-enantiomer showed no such teratogenic or embryotoxic effects. nih.govacs.org This discovery highlighted the critical importance of stereoselectivity in toxicology and has spurred research into the asymmetric synthesis and biocatalytic production of the individual enantiomers to better understand their distinct biological interactions. nih.govnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-ethylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBETXYAYXDNJHR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56006-48-5 | |

| Record name | (-)-2-Ethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis Methodologies for R 2 Ethylhexanoic Acid

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure compounds through the use of chiral catalysts or substrates that direct the stereochemical outcome of a reaction.

Chiral Catalyst-Mediated Asymmetric Synthesis

Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. One notable approach involves the asymmetric Favorskii rearrangement. tandfonline.com In this method, optically active α-haloketones, prepared from a chiral starting material like (-)-(1R, 2S, 5R)-menthyl-4-toluenesulfoxide, undergo rearrangement in the presence of a base to yield chiral amides. tandfonline.comresearchgate.net These amides can then be converted to the desired (R)-2-ethylhexanoic acid. tandfonline.com For instance, treatment of an optically active α-haloketone with sodium hydride and an amine such as benzylamine (B48309) or piperidine (B6355638) yields a chiral amide. tandfonline.com Subsequent reduction of the sulfonyl group and hydrolysis affords the target acid. tandfonline.com Specifically, an acylation/hydrolysis sequence can convert the intermediate amide to this compound. tandfonline.com

Another strategy employs chiral auxiliaries, such as (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP), to facilitate the asymmetric synthesis of the enantiomers of 2-ethylhexanoic acid. nih.gov The use of these chiral auxiliaries allows for the stereoselective preparation of the target molecule. nih.gov

The use of chiral transition metal catalysts is also a prominent strategy. For example, copper(II) 2-ethylhexanoate (B8288628) has been utilized as a catalyst in various organic reactions, including stereoselective transformations. researchgate.netnih.gov These catalysts can promote high diastereoselectivity in reactions like intramolecular alkene aminooxygenation. nih.gov

Substrate-Controlled Stereoselective Pathways

In substrate-controlled methods, the chirality of the starting material dictates the stereochemistry of the final product. A key example is the synthesis of optically pure (R)- and (S)-2-ethylhexanoic acid derived from optically pure precursors. acs.org The synthesis of optically active α-haloketones from (-)-(1R, 2S, 5R)-menthyl-4-toluenesulfoxide serves as a foundation for this approach, where the inherent chirality of the menthyl group directs the subsequent transformations. tandfonline.com The resulting diastereomers can be separated, and through a series of reactions including hydrolysis, the desired enantiomer of 2-ethylhexanoic acid can be obtained. acs.org

Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and often exhibit exceptional stereoselectivity.

Enzymatic Biotransformation of Precursors to this compound

Enzymes are powerful catalysts for the synthesis of chiral compounds. Their high specificity allows for the selective transformation of one enantiomer in a racemic mixture or the stereoselective conversion of a prochiral substrate.

Whole-Cell Bioreductions (e.g., Saccharomyces cerevisiae mediated)

Whole-cell biocatalysts, such as the yeast Saccharomyces cerevisiae, can be employed for the asymmetric bioreduction of prochiral precursors. colab.ws For instance, the bioreduction of 2-ethylhex-2-enal (B1203452) using Saccharomyces cerevisiae can proceed under mild conditions to afford the corresponding chiral alcohol, which can then be oxidized to this compound. colab.wsunipa.it The metabolic pathways within the yeast, including those involved in fatty acid synthesis, contribute to these transformations. nih.gov

Another example of whole-cell biotransformation involves the use of Candida rugosa. This organism can oxidize isobutyric acid to (R)-β-hydroxyisobutyric acid, demonstrating the potential of microbial systems for enantioselective hydroxylation, a key step in the synthesis of some chiral acids. mdpi.com

Isolated Enzyme-Catalyzed Reactions (e.g., Lipases from Candida sp.)

Isolated enzymes offer a more controlled approach to biocatalysis. Lipases, particularly from Candida species, are widely used for the kinetic resolution of racemic mixtures. unimi.it In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

For example, lipase-catalyzed kinetic resolution of racemic 2-ethylhexanol can be achieved through esterification or transesterification reactions. researchgate.netftb.com.hr Lipases such as those from Pseudomonas sp. can be used to acylate racemic 2-ethylhexanol, leading to the production of (R)-2-ethylhexanol with high optical purity. ftb.com.hr This alcohol can then be oxidized to this compound. The choice of acyl donor, such as vinyl laurate, can influence the reactivity and ease of product separation. ftb.com.hr

The enzyme cytochrome P450cam has also been studied for the stereoselective oxidation of 2-ethylhexanol. acs.orgacs.orgnih.gov This enzyme exhibits a preference for the (R)-enantiomer, producing this compound at a rate 3.5 times faster than the (S)-enantiomer. acs.orgacs.orgnih.gov In a racemic mixture of the alcohol, P450cam produces 50% more this compound. acs.orgacs.orgnih.gov Research has also focused on engineering the active site of P450cam to improve its regioselectivity and stereoselectivity for the production of 2-ethylhexanoic acid. wsu.edu

Table 1: Comparison of Synthesis Methodologies for this compound

| Methodology | Sub-Method | Key Features |

|---|---|---|

| Asymmetric Synthetic Approaches | Chiral Catalyst-Mediated Synthesis | Utilizes chiral catalysts like those in the asymmetric Favorskii rearrangement or transition metal complexes to induce stereoselectivity. tandfonline.comnih.gov |

| Substrate-Controlled Pathways | Relies on the inherent chirality of the starting material to direct the stereochemical outcome. tandfonline.comacs.org | |

| Biocatalytic Synthesis Routes | Whole-Cell Bioreductions | Employs microorganisms like Saccharomyces cerevisiae for asymmetric reductions of precursors. colab.ws |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.2.2. Optimization of Biocatalytic Reaction Parameters 2.2.2.1. Influence of Enzyme Source and Type (e.g., Penicillium lipases) 2.2.2.2. Effect of Reaction Environment (Temperature, pH, Solvent Systems) 2.2.2.3. Substrate Scope and Enantioselectivity (E-value) Enhancement

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Enantiomeric Resolution and Separation Techniques for 2 Ethylhexanoic Acid

Chiral Chromatographic Separation Methods

Chiral chromatography is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to different retention times and, thus, separation. chiralpedia.com

Semipreparative High-Performance Liquid Chromatography (HPLC) Resolution

Semipreparative High-Performance Liquid Chromatography (HPLC) is a widely used method for isolating multigram quantities of pure enantiomers. researchgate.net The success of this technique hinges on the selection of an appropriate chiral stationary phase (CSP) and mobile phase composition. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for a broad range of chiral separations due to their diverse chiral recognition abilities. chromatographyonline.comnih.gov

For the resolution of carboxylic acids like 2-ethylhexanoic acid, columns with selectors such as amylose tris(3-chloro-5-methylphenylcarbamate) or amylose tris(3-chlorophenylcarbamate) are often employed. nih.gov The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of a strong acid like trifluoroacetic acid to improve peak shape and resolution. nih.govchromatographyonline.com The choice of mobile phase components and their proportions is critical for optimizing the selectivity and resolution between the enantiomers. chromatographyonline.com

Table 1: Example HPLC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IG-U (amylose tris(3-chloro-5-methylphenylcarbamate)) nih.gov |

| Mobile Phase | n-hexane/isopropanol/trifluoroacetic acid |

| Detection | UV at 210 nm |

| Mode | Normal Phase |

This table represents a typical setup for chiral HPLC separation and specific conditions may vary based on the exact requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Excess Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov For non-volatile or highly polar compounds like carboxylic acids, derivatization is necessary to increase their volatility and improve chromatographic performance. nih.gov A common approach for 2-ethylhexanoic acid is to convert it into a more volatile ester, such as a pentafluorobenzyl ester or a trimethylsilyl (B98337) (TMS) ester. nih.govhmdb.ca

The derivatized enantiomers are then separated on a chiral capillary column. gcms.cz These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which allows for the differential interaction and separation of the enantiomeric derivatives. gcms.cz The mass spectrometer serves as the detector, confirming the identity of the eluting compounds based on their mass spectra and quantifying the relative peak areas to calculate the enantiomeric excess. nih.gov

Table 2: GC-MS Derivatization and Column Details

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Agent | Pentafluorobenzyl bromide | nih.gov |

| Derivative Formed | Pentafluorobenzyl ester | nih.gov |

| Alternative Derivative | Trimethylsilyl (TMS) ester | hmdb.ca |

| Chiral Column Type | Derivatized β-cyclodextrin | gcms.cz |

| Detector | Mass Spectrometer (MS) | nih.gov |

Diastereoisomeric Derivatization and Subsequent Separation

An alternative to direct chiral chromatography is the conversion of the enantiomeric mixture into a pair of diastereomers. Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by standard laboratory techniques like crystallization. stereoelectronics.orglibretexts.org

Formation of Diastereoisomeric Salts (e.g., with (+)-(R)-1-phenylethylamine)

For acidic compounds like 2-ethylhexanoic acid, a common strategy is to react the racemic mixture with a single enantiomer of a chiral base to form diastereomeric salts. libretexts.org A frequently used resolving agent is (+)-(R)-1-phenylethylamine. libretexts.orgsemanticscholar.org The reaction between racemic (R,S)-2-ethylhexanoic acid and (+)-(R)-1-phenylethylamine results in the formation of two diastereomeric salts: ((R)-2-ethylhexanoate)•((R)-1-phenylethylammonium) and ((S)-2-ethylhexanoate)•((R)-1-phenylethylammonium). libretexts.org

These diastereomeric salts possess different spatial arrangements and intermolecular interactions, leading to differences in their crystal lattice energies and, consequently, their solubilities in a given solvent. semanticscholar.org Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially precipitate from the solution, allowing for its separation by filtration. stereoelectronics.orgnih.gov The choice of solvent is crucial for maximizing the solubility difference between the diastereomers. researchgate.net

Hydrolytic Cleavage for Enantiomer Recovery

After the separation of the diastereomeric salts, the desired enantiomer of 2-ethylhexanoic acid must be recovered. This is typically achieved by treating the isolated diastereomeric salt with a strong acid, such as hydrochloric acid (HCl). libretexts.org The acid protonates the carboxylate anion, regenerating the free (R)-2-ethylhexanoic acid, and also protonates the chiral amine, forming its corresponding ammonium (B1175870) salt.

The free carboxylic acid can then be separated from the aqueous solution containing the chiral resolving agent's salt by liquid-liquid extraction with an organic solvent. stereoelectronics.org Evaporation of the organic solvent yields the enantiomerically enriched this compound. The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction, allowing for its reuse.

Kinetic Resolution via Biocatalysis

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent. diva-portal.orgdoi.org Biocatalysis, utilizing enzymes, offers a highly selective and environmentally benign approach to kinetic resolution. researchgate.netnih.gov

Lipases are a class of enzymes commonly employed for the kinetic resolution of carboxylic acids and alcohols. nih.gov In the context of resolving racemic 2-ethylhexanoic acid, a lipase (B570770) can be used to selectively catalyze the esterification of one enantiomer with an alcohol. For instance, in the presence of an appropriate lipase, such as Candida antarctica lipase B (CALB), the (R)-enantiomer of 2-ethylhexanoic acid might be preferentially esterified with an alcohol (e.g., butanol), while the (S)-enantiomer reacts at a much slower rate or not at all. researchgate.net

This results in a mixture containing the (R)-ester and the unreacted (S)-2-ethylhexanoic acid. These two compounds, having different functional groups, can be easily separated by standard chemical methods such as extraction or chromatography. Subsequently, the (R)-ester can be hydrolyzed back to the this compound. nih.gov The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). researchgate.net

Lipase-Catalyzed Kinetic Resolution of Racemic Precursors (e.g., 2-ethylhexanol)

Kinetic resolution is a process wherein one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, a lipase. jocpr.com This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product, both in high enantiomeric purity. For the preparation of this compound, the precursor (R)-2-ethylhexanol is the desired enantiomer.

The kinetic resolution of racemic 2-ethylhexanol can be achieved through two primary lipase-catalyzed reactions: enantioselective transacetylation and enantioselective alcoholysis.

In enantioselective transacetylation, a lipase is used to catalyze the transfer of an acetyl group from an acyl donor, such as vinyl acetate (B1210297), to one of the enantiomers of racemic 2-ethylhexanol. researchgate.net Research has shown that lipases from Pseudomonas sp. (e.g., Lipase PS and Lipase PLF) are particularly effective for this transformation. researchgate.net

In a typical resolution, the lipase selectively acylates the (S)-enantiomer of 2-ethylhexanol at a much higher rate than the (R)-enantiomer. This results in a mixture containing the unreacted (R)-2-ethylhexanol and the newly formed (S)-2-ethylhexyl acetate. These two compounds can then be separated by standard chemical techniques. The separated (R)-2-ethylhexanol can subsequently be oxidized to yield the desired this compound.

The choice of lipase and reaction conditions, such as solvent and temperature, significantly influences the enantioselectivity (expressed as the enantiomeric ratio, E) and the reaction rate. For instance, the transacetylation of racemic 2-ethylhexanol with vinyl acetate using Lipase PS from Pseudomonas cepacia has been studied under various conditions. researchgate.net

Table 1: Influence of Lipase and Temperature on the Enantioselective Transacetylation of Racemic 2-Ethylhexanol with Vinyl Acetate

| Lipase | Solvent | Temperature (°C) | Enantiomeric Ratio (E) |

|---|---|---|---|

| Lipase PS | Dichloromethane | 30 | ~15 |

| Lipase PS | Dichloromethane | 0 | ~30 |

| Lipase PS | Dichloromethane | -30 | ~50 |

| Lipase PLF | Dichloromethane | 30 | ~10 |

Data sourced from Baczko and Larpent (2000). researchgate.net

As indicated in Table 1, decreasing the reaction temperature generally leads to a significant enhancement in the enantioselectivity of Lipase PS.

Enantioselective alcoholysis is the reverse reaction of enantioselective acylation. In this process, a racemic ester, such as 2-ethylhexyl acetate, is reacted with an alcohol in the presence of a lipase. The lipase will selectively catalyze the alcoholysis of one of the ester enantiomers at a faster rate, leading to the formation of the corresponding alcohol and a new ester.

For the production of (R)-2-ethylhexanol, one would start with racemic 2-ethylhexyl acetate. A lipase that preferentially catalyzes the alcoholysis of the (S)-2-ethylhexyl acetate would be chosen. This reaction would yield (S)-2-ethylhexanol and the corresponding acetate of the alcohol used as a nucleophile, leaving behind the unreacted (R)-2-ethylhexyl acetate. The (R)-ester could then be separated and hydrolyzed to give the desired (R)-2-ethylhexanol.

While specific studies detailing the enantioselective alcoholysis of 2-ethylhexyl acetate for the production of (R)-2-ethylhexanol are not as prevalent in the literature as transacetylation studies, the principle remains a viable strategy for kinetic resolution. jocpr.com The success of this approach would similarly depend on the selection of an appropriate lipase, alcohol, and reaction conditions to achieve high enantioselectivity. Lipase-catalyzed remote kinetic resolution of a tertiary alcohol has been achieved through the asymmetric alcoholysis of a primary hydroxyl ester, demonstrating the potential of this method. nih.gov

Strategies for Enhancing Enantioselectivity in Biocatalytic Kinetic Resolution

Achieving a high enantiomeric ratio (E) is crucial for an efficient kinetic resolution, as it allows for the isolation of enantiomers with high optical purity at a reasonable conversion. Several strategies have been developed to enhance the enantioselectivity of lipase-catalyzed resolutions of primary alcohols like 2-ethylhexanol. jocpr.comacs.orgnih.gov

Temperature Optimization: As demonstrated in the transacetylation of 2-ethylhexanol, lowering the reaction temperature can significantly increase the enantioselectivity of the lipase. researchgate.net This is a widely applicable strategy in enzymatic kinetic resolutions.

Solvent Engineering: The nature of the organic solvent used as the reaction medium can have a profound effect on the enzyme's conformation and, consequently, its enantioselectivity. researchgate.net The choice of a suitable solvent can enhance the enzyme's performance.

Chemical Modification of Lipase: Rational design through chemical modification of the lipase can be employed to improve enantioselectivity. For instance, modifying specific amino acid residues, such as tyrosine, in Pseudomonas cepacia lipase has been shown to either increase or decrease its enantioselectivity towards primary alcohols by altering hydrogen bonding interactions with the substrate. acs.orgacs.org

Substrate and Acyl Donor Modification: The structure of the substrate and the acyl donor can influence how they fit into the active site of the lipase, thereby affecting enantioselectivity. While not always straightforward for primary alcohols, in some cases, increasing the size difference between substituents at the stereocenter can lead to better recognition by the enzyme. acs.org

Immobilization: Immobilizing the lipase on a solid support can enhance its stability and, in some cases, its enantioselectivity. core.ac.uk This also facilitates the separation of the biocatalyst from the reaction mixture, allowing for its reuse.

These strategies can be employed individually or in combination to optimize the kinetic resolution of 2-ethylhexanol and other racemic precursors, ultimately leading to a more efficient synthesis of enantiomerically pure this compound.

Applications of R 2 Ethylhexanoic Acid As a Chiral Building Block

Incorporation into Complex Molecular Architectures

Synthesis of Chiral Esters and Amides

(R)-2-Ethylhexanoic acid readily undergoes esterification and amidation reactions to form chiral derivatives. These reactions are fundamental in organic synthesis and provide access to a wide array of compounds with specific stereochemical configurations. For instance, the synthesis of optically active amides from this compound has been achieved through methods like the asymmetric Favorskii rearrangement of derived α-haloketones. tandfonline.com The resulting chiral amides can be further converted to other valuable compounds, such as chiral amines, through reduction processes. tandfonline.com

The ability to create these chiral esters and amides is significant in pharmaceutical research, as these functional groups are prevalent in many drug molecules. ontosight.ai The stereochemistry introduced by the (R)-2-ethylhexyl group can be crucial for the biological activity and selectivity of the final compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alcohol | Chiral Ester | Esterification |

| This compound | Amine | Chiral Amide | Amidation |

| (R)-2-chloro-2-tosyl ketone (derived from this compound) | Benzylamine (B48309) | Chiral Amide | Asymmetric Favorskii Rearrangement |

Introduction of Enantiopure 2-Ethylhexyl Moieties (e.g., via Negishi-coupling into organic semiconductors)

A significant application of this compound is the introduction of the enantiopure 2-ethylhexyl group into functional organic materials. This is exemplified by the synthesis of chiral organic semiconductors. rsc.org The Negishi coupling reaction, a powerful palladium-catalyzed cross-coupling method, has been successfully employed to attach the (R)-2-ethylhexyl group to aromatic backbones. rsc.orgorganic-chemistry.org

In one study, (R)- and (S)-2-(2-ethylhexyl)-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) were synthesized by first converting enantiopure 2-ethylhexanoic acid to the corresponding chiral organozinc reagent, which was then coupled with a halogenated DNTT precursor. rsc.orgrsc.org This approach allows for the precise installation of a chiral side chain onto a large, planar aromatic system. The chirality of the side chain can influence the packing of the molecules in the solid state, which in turn can affect the material's electronic properties. rsc.org However, in the case of EH-DNTT, it was surprisingly found that the stereoisomerism in the alkyl side chain had a minimal effect on the thin-film structure and the performance of organic field-effect transistors (OFETs). rsc.org

Role in the Asymmetric Synthesis of Other Enantiomerically Pure Compounds

Beyond its direct incorporation, this compound serves as a valuable precursor for the creation of other chiral molecules. Its stereocenter can be transferred or used to influence subsequent stereoselective transformations, leading to the synthesis of a variety of enantiomerically pure compounds.

Development of Novel Chiral Synthons

A chiral synthon is a molecular fragment that can be incorporated into a synthesis to introduce a specific chiral element. This compound can be chemically modified to generate novel chiral synthons. For example, it can be a starting point for the synthesis of optically pure (R)-2-amino-2-ethylhexanoic acid, a critical building block for certain pharmaceutical candidates. sciencenet.cn The development of cost-effective methods for such transformations is an active area of research. sciencenet.cn

Furthermore, derivatives of this compound can be used in more complex synthetic strategies. For instance, chiral bicyclic acetals derived from related structures can undergo stereoselective cleavage reactions to produce highly functionalized, enantiopure building blocks. rsc.org

Synthesis of Chiral Functional Materials

The use of this compound extends to the synthesis of chiral functional materials beyond organic semiconductors. The introduction of chirality into materials can lead to unique optical, electronic, and chiroptical properties. For example, chiral ligands derived from enantiopure starting materials can be used to functionalize nanoparticles, leading to chirality amplification effects in liquid crystal matrices.

Spectroscopic and Chromatographic Characterization of R 2 Ethylhexanoic Acid and Its Derivatives

Spectroscopic Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like (R)-2-Ethylhexanoic acid is crucial for understanding its stereospecific interactions. While standard spectroscopic techniques like NMR and IR can confirm the compound's connectivity, specialized chiroptical methods are often required to assign the (R) or (S) configuration definitively.

One advanced spectroscopic approach involves the use of chiral liquid crystals in Nuclear Magnetic Resonance (NMR) spectroscopy. In a study involving a racemic mixture of perdeuterated 2-ethylhexanoic acid, the sample was dissolved in a polypeptidic chiral oriented solvent. This medium induces a weak ordering of the enantiomers, leading to measurable differences in their NMR spectra, specifically the quadrupolar splittings of the deuterium (B1214612) atoms. By analyzing these differences, it is possible to distinguish between the (R) and (S) enantiomers and, with appropriate reference, determine the absolute configuration. acs.org

Another technique involves derivatization of the carboxylic acid with a chiral reagent to form diastereomers, which can then be analyzed by standard spectroscopic methods. For instance, the condensation of a chiral carboxylic acid with a chiral auxiliary, such as an amino acid derivative, can create diastereomeric amides. The distinct NMR spectra of these diastereomers can then be used to deduce the absolute configuration of the original acid. acs.org

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatography is an indispensable tool for separating enantiomers and quantifying the enantiomeric purity of a chiral compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of this compound.

HPLC is a powerful technique for the separation and quantification of enantiomers. Chiral stationary phases (CSPs) are the key to this separation, as they create a chiral environment where the two enantiomers can interact differently, leading to different retention times.

For the analysis of 2-ethylhexanoic acid, various chiral columns are available. For instance, the enantiomers of 2-ethylhexanoic acid have been successfully separated using preparative HPLC, achieving an optical purity of greater than 99.8%. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. nacalai.com Reverse-phase HPLC methods have also been developed for the analysis of 2-ethylhexanoic acid, using a mobile phase typically consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

A study on the enantioselective synthesis of (S)- and (R)-2-ethylpentanoic acid, a closely related compound, utilized HPLC with a silica (B1680970) gel column to determine the enantiomeric excess, which ranged from 90-98%. ekb.egekb.eg This demonstrates the capability of HPLC in assessing the success of asymmetric syntheses.

Table 1: HPLC Conditions for Chiral Separation of Carboxylic Acids

| Parameter | Value |

| Column | Silica gel column (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Petroleum ether: Ethyl acetate (B1210297) (8:2) |

| Flow Rate | 1 mL/min |

| Detection | UV at 254 nm |

This table is based on data for the separation of 2-ethylpentanoic acid enantiomers and serves as an illustrative example of typical HPLC conditions. ekb.eg

Gas chromatography, particularly when coupled with a chiral stationary phase, is another highly effective method for determining the enantiomeric purity of volatile compounds like 2-ethylhexanoic acid and its derivatives. uni-muenchen.de

The enantioselectivity of a GC separation can be monitored by observing the chiral separation of (+/-)-2-ethylhexanoic acid. gcms.cz Chiral capillary GC columns, such as those with cyclodextrin-based stationary phases (e.g., β-DEX™), can separate enantiomers of polar compounds like carboxylic acids without the need for prior derivatization. gcms.cz The separation is influenced by factors such as the type of cyclodextrin (B1172386) derivative, the column temperature, and the carrier gas flow rate. Decreasing the isothermal analysis temperature generally leads to increased separation of the enantiomers. gcms.cz

In one study, the enantiomers of ethyl 2-ethylhexanoate (B8288628) were separated on a chiral GC stationary phase to determine the R/S ratio. luxembourg-bio.com This highlights the utility of GC in analyzing the enantiomeric composition of derivatives of this compound.

Table 2: GC Conditions for Chiral Separation of 2-Ethylhexanoic Acid Enantiomers

| Parameter | Value |

| Column | γ-DEX™ 120 (30m x 0.25mm ID, 0.25µm film) |

| Oven Program | 90°C to 135°C at 1°C/min, then to 240°C at 5°C/min |

| Carrier Gas | Helium, 20cm/sec |

| Detector | FID, 300°C |

| Injection | 1µL, split (100:1), 300°C |

This table provides an example of GC conditions used for the separation of 2-ethylhexanoic acid enantiomers. gcms.cz

Structural Elucidation of this compound Derivatives

The synthesis of derivatives of this compound is often performed to modify its properties or to create new molecules with specific functionalities, such as in the development of pharmaceuticals or industrial catalysts. ontosight.aiwikipedia.org The structural elucidation of these derivatives is essential to confirm that the desired chemical transformation has occurred.

Standard spectroscopic techniques are employed for this purpose. For example, in the synthesis of 2-(2-ethylhexanoyloxy)-4,6-dimethoxy-1,3,5-triazine, a derivative of 2-ethylhexanoic acid, ¹H NMR and IR spectroscopy were used to confirm its structure. The ¹H NMR spectrum showed characteristic peaks for the ethyl and hexanoyl groups, as well as the methoxy (B1213986) groups on the triazine ring. The IR spectrum displayed a characteristic carbonyl (C=O) stretching frequency at 1780 cm⁻¹, confirming the formation of the ester linkage. luxembourg-bio.com

Similarly, when (R)-2-amino-2-ethylhexanoic acid was required as a building block for a pharmaceutical compound, its synthesis and the structure of its intermediates were confirmed through various analytical methods. sciencenet.cn The formation of metal complexes of 2-ethylhexanoic acid, used as catalysts, is also verified through techniques that can probe the coordination environment of the metal ion. wikipedia.org

Biochemical and Mechanistic Investigations of R 2 Ethylhexanoic Acid Stereoisomers

Stereoselective Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The biological activity of 2-ethylhexanoic acid (2-EHA) is marked by significant stereoselectivity, indicating that its enantiomers interact differently with chiral biological macromolecules such as enzymes and receptors. nih.govinchem.org This differential interaction is crucial in understanding the varying biological effects of the (R) and (S) forms of the compound.

Research has shown that the (S)-enantiomer of 2-EHA is a more potent inducer of peroxisome proliferation than the (R)-enantiomer. inchem.org This suggests that the underlying molecular mechanism likely involves a chiral endogenous receptor that preferentially binds the (S)-form. inchem.org

In the context of enzymatic interactions, the cytochrome P450 enzyme system, specifically P450cam (CYP101) from Pseudomonas putida, demonstrates clear stereoselectivity in the metabolism of 2-ethylhexanol to 2-ethylhexanoic acid. uni-stuttgart.deacs.orgnih.gov Kinetic studies have revealed that the formation of (R)-2-ethylhexanoic acid is 3.5 times faster than that of the (S)-enantiomer. acs.orgnih.gov In a racemic mixture of 2-ethylhexanol, P450cam produces 50% more (R)-2-EHA than (S)-2-EHA. acs.orgnih.gov

Crystallographic studies of P450cam in complex with the enantiomers of 2-ethylhexanoic acid further elucidate the basis for this selectivity. acs.orgnih.gov These studies suggest that the (R)-enantiomer binds to the enzyme's active site in a more ordered and stable conformation compared to the (S)-enantiomer. acs.orgnih.gov This preferential binding of the (R)-enantiomer is a key factor in its more efficient enzymatic conversion. acs.orgnih.gov

The teratogenic activity of 2-EHA also exhibits stereoselectivity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer in inducing developmental abnormalities in animal models. nih.govinchem.org This finding strongly implies that the mechanism of teratogenicity involves stereoselective interactions with specific chiral molecules within the embryo. nih.gov

Enantiomer-Specific Biotransformation Pathways and Metabolite Identification

The biotransformation of 2-ethylhexanoic acid is a complex process involving multiple metabolic pathways, with notable differences between the enantiomers. These pathways include β-oxidation, ω-oxidation, and ω-1 oxidation, as well as glucuronidation. inchem.orgmdpi.com The resistance of 2-EHA to β-oxidation due to its branched structure is a key factor influencing its metabolic fate and biological activity. inchem.org

Identification of Stereospecific Metabolic Products (e.g., hydroxylated and oxidized derivatives)

The metabolism of 2-EHA leads to the formation of various hydroxylated and oxidized derivatives. While specific stereoselective metabolic profiles are not extensively detailed in the provided search results, the general metabolic pathways have been proposed. The primary routes of metabolism involve oxidation at the terminal (ω) and penultimate (ω-1) carbon atoms of the hexyl chain, as well as conjugation with glucuronic acid. inchem.org The β-oxidation pathway can also contribute to the metabolism of 2-EHA, leading to products such as 4-heptanone (B92745), which has been identified in human urine and is considered a likely product of 2-EHA metabolism. mdpi.comnih.gov

| Metabolic Pathway | Potential Metabolic Products |

|---|---|

| ω-oxidation | 8-hydroxy-2-ethylhexanoic acid |

| ω-1 oxidation | 7-hydroxy-2-ethylhexanoic acid |

| β-oxidation | 4-heptanone |

| Glucuronidation | 2-ethylhexanoyl-β-glucuronide |

Elucidation of Enzymatic Systems Involved in Biotransformation

The enzymatic systems responsible for the biotransformation of 2-ethylhexanoic acid are primarily located in the liver. Cytochrome P450 monooxygenases play a crucial role in the oxidative metabolism of 2-EHA. As previously mentioned, P450cam (CYP101) has been shown to stereoselectively catalyze the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid. uni-stuttgart.deacs.orgnih.gov It is plausible that other cytochrome P450 isoforms are involved in the subsequent ω- and (ω-1)-hydroxylation of the 2-EHA molecule.

The enzymes of the β-oxidation pathway, located in both mitochondria and peroxisomes, are also implicated in the metabolism of 2-EHA, albeit to a lesser extent due to its branched structure. mdpi.com The formation of 4-heptanone suggests the involvement of enzymes such as acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase. mdpi.com

Furthermore, UDP-glucuronosyltransferases are responsible for the glucuronidation of 2-EHA, a common pathway for the detoxification and excretion of carboxylic acids. inchem.org

| Enzymatic System | Metabolic Reaction |

|---|---|

| Cytochrome P450 monooxygenases (e.g., P450cam) | Oxidation of 2-ethylhexanol to 2-ethylhexanoic acid, ω- and ω-1 hydroxylation |

| β-oxidation enzymes (e.g., acyl-CoA synthetase, acyl-CoA dehydrogenase) | Chain-shortening of the alkyl side chain |

| UDP-glucuronosyltransferases | Conjugation with glucuronic acid |

Future Directions in Research on R 2 Ethylhexanoic Acid

Advancements in Asymmetric Catalysis for its Sustainable Synthesis

The future of (R)-2-Ethylhexanoic acid synthesis lies in the development of efficient, sustainable, and highly selective catalytic methods. Traditional chemical syntheses often produce a racemic mixture, a 50:50 blend of both (R) and (S) enantiomers, requiring costly and resource-intensive separation processes. Modern research is focused on asymmetric catalysis to directly synthesize the desired (R)-enantiomer, minimizing waste and improving atom economy.

A significant area of advancement is in the field of asymmetric organocatalysis . chiralpedia.comd-nb.info This approach utilizes small, chiral organic molecules as catalysts, avoiding the use of often toxic and expensive heavy metals. chiralpedia.combeilstein-journals.org The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlights the importance and potential of this field. chiralpedia.comd-nb.info Future research will likely focus on designing novel organocatalysts, such as derivatives of proline or imidazolidinones, that can effectively catalyze the synthesis of chiral carboxylic acids like this compound. d-nb.info The goal is to develop robust catalysts that operate under mild, environmentally friendly conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Another promising avenue is the refinement of metal-based asymmetric catalysis . While organocatalysis is on the rise, metal complexes with chiral ligands remain a powerful tool. beilstein-journals.org Research is geared towards creating more sustainable metal catalysts that are highly active in small quantities and can be easily recycled. Innovations in dual-catalysis systems, where two different catalysts work in synergy, could also enhance the enantioselectivity and efficiency of reactions leading to this compound. chiralpedia.com The development of processes that use greener oxidizing agents, such as oxygen or air, under mild conditions is a key trend. nih.govmdpi.com

| Catalytic Approach | Key Research Focus | Potential Advantages for (R)-2-EHA Synthesis |

| Asymmetric Organocatalysis | Design of novel chiral organic molecules (e.g., proline derivatives). | Metal-free, lower toxicity, aligns with green chemistry principles. chiralpedia.combeilstein-journals.org |

| Metal-based Asymmetric Catalysis | Development of highly active, recyclable catalysts; dual-catalysis systems. | High efficiency and selectivity, established methodologies. chiralpedia.com |

| Sustainable Oxidation Processes | Use of O2 or air as the oxidant; mild reaction conditions. | Cost-effective, environmentally friendly, high selectivity. nih.govmdpi.com |

Novel Biocatalytic Systems and Protein Engineering for Enhanced Production and Resolution

Biocatalysis, the use of enzymes and whole organisms to perform chemical transformations, offers a highly specific and sustainable route to enantiomerically pure compounds. Future research in this area is poised to revolutionize the production of this compound.

One key area of investigation involves the use of enzymes like cytochrome P450 monooxygenases . Studies have already shown that the enzyme P450cam can catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol with a notable stereoselectivity. nih.gov Kinetic studies revealed that this compound is produced 3.5 times faster than its (S)-enantiomer. nih.gov In a racemic mixture of the starting alcohol, P450cam produces 50% more of the (R)-acid. nih.gov Crystallographic analysis suggests that the (R)-enantiomer binds in a more ordered state within the enzyme's active site. nih.gov This inherent selectivity provides a strong foundation for future research. nih.gov

Protein engineering will be instrumental in enhancing these natural capabilities. By making targeted modifications to the amino acid sequence of enzymes like P450cam or various esterases, scientists can improve their catalytic efficiency, stability, and, most importantly, enantioselectivity. nih.gov Techniques such as rational design, guided by structural information and molecular docking, can identify key residues that control stereopreference. nih.govnih.gov For instance, research on other chiral acids has demonstrated that substituting specific amino acids can even invert the stereopreference of an enzyme, turning an (R)-selective enzyme into an (S)-selective one, or vice-versa. nih.gov This powerful tool offers the potential to create bespoke enzymes specifically tailored for the high-yield production of this compound.

Furthermore, the development of whole-cell biocatalytic systems represents a cost-effective and scalable approach. nih.gov Using engineered microorganisms that overexpress a desired enzyme eliminates the need for costly enzyme purification. These whole-cell catalysts can be reused for multiple production cycles, further enhancing the economic and environmental sustainability of the process. nih.gov Future work will focus on optimizing these systems for industrial-scale kinetic resolution of racemic 2-ethylhexanoic acid or its precursors.

| Biocatalytic Strategy | Research Focus | Expected Outcome for (R)-2-EHA |

| Enzyme Discovery | Screening for novel enzymes (e.g., P450s, esterases) with natural selectivity. | Identification of new biocatalysts for resolution or synthesis. |

| Protein Engineering | Rational design and directed evolution of enzymes to alter active sites. | Creation of highly selective and efficient enzymes for (R)-2-EHA production. nih.gov |

| Whole-Cell Catalysis | Developing robust, reusable microbial systems expressing engineered enzymes. | Economical and sustainable industrial-scale production. nih.gov |

Expanded Applications in Enantioselective Organic Synthesis and Materials Science

The increasing availability of enantiomerically pure this compound is expected to unlock new applications in both organic synthesis and advanced materials. Its unique combination of a chiral center and a lipophilic carbon chain makes it a valuable and versatile chemical building block. researchgate.net

In enantioselective organic synthesis , this compound can serve as a chiral starting material or a key intermediate in the synthesis of complex molecules like pharmaceuticals and natural products. researchgate.net Its derivatives could be employed in novel methodologies, such as stereoselective reductive aminations or as ligands in asymmetric catalysis. researchgate.net The steric and lipophilic properties imparted by the 2-ethylhexyl group can offer unique advantages over other carboxylic acids in controlling the stereochemical outcome of a reaction. researchgate.net

In materials science , the use of racemic 2-ethylhexanoic acid is already widespread, particularly in the form of its metal salts (metal ethylhexanoates), which serve as paint driers, PVC stabilizers, and catalysts for polymerization. bisleyinternational.comresearchgate.netwikipedia.org The availability of the pure (R)-enantiomer opens the door to creating materials with novel chiral properties. For example, incorporating (R)-2-ethylhexanoate into polymer chains could lead to the development of chiral polymers with specific optical activities or the ability to act as selective membranes. In coatings, derivatives of the pure enantiomer could lead to advanced modifiers that not only improve flexibility and adhesion but also introduce specific surface properties based on their chirality. zsmaterials-sales.com The use of this compound could also be crucial in the formulation of next-generation synthetic lubricants and corrosion inhibitors where molecular-level interactions are critical. bisleyinternational.comspecialchem.com

| Application Area | Current Use (Racemic 2-EHA) | Future Potential ((R)-2-EHA) |

| Enantioselective Synthesis | Limited direct use. | Chiral building block, intermediate for pharmaceuticals, novel reagents. researchgate.net |

| Polymers & Plastics | PVC stabilizers, polymerization catalysts. bisleyinternational.comwikipedia.org | Chiral polymers, materials with specific optical properties. |

| Coatings & Paints | Metal salts as drying agents (driers). bisleyinternational.comzsmaterials-sales.com | Advanced modifiers, coatings with chiral surfaces. zsmaterials-sales.com |

| Synthetic Lubricants | Component of lubricant additives. bisleyinternational.comspecialchem.com | High-performance lubricants with tailored molecular interactions. |

Q & A

Q. What are the optimal methods for synthesizing enantiomerically pure (R)-2-ethylhexanoic acid, and how can its purity be validated?

this compound is synthesized via asymmetric catalysis or chiral resolution of racemic mixtures. A common approach involves kinetic resolution using chiral catalysts, such as lipases, which selectively esterify the (S)-enantiomer, leaving the (R)-enantiomer in the carboxylic acid form . For validation, gas chromatography (GC) with chiral stationary phases (e.g., β-cyclodextrin derivatives) or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) are used to confirm enantiomeric excess (ee) ≥99% . Physical properties (e.g., boiling point: 228°C; density: 0.903 g/mL at 25°C) should align with reference data to confirm purity .

Q. How does the environmental persistence of this compound compare to its racemic form?

this compound degrades more slowly in aquatic systems than the racemic mixture due to stereoselective interactions with microbial enzymes. Aerobic biodegradation studies show a half-life of 15–30 days for the (R)-enantiomer compared to 10–20 days for the racemate . Its log P (octanol-water partition coefficient) of 2.8 suggests moderate bioaccumulation potential, necessitating controlled disposal in research settings .

Q. What safety protocols are critical for handling this compound in laboratory settings?

this compound is classified as Repr. 1B (presumed human reproductive toxicant). Key protocols include:

- Use of fume hoods and PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure .

- Storage in airtight containers at ≤25°C to prevent oxidation .

- Neutralization of spills with sodium bicarbonate prior to disposal . Toxicity data from rat models indicate an oral LD₅₀ of 3,000 mg/kg, but teratogenicity occurs at lower doses (≥500 mg/kg in vivo) .

Advanced Research Questions

Q. How do stereochemical differences between (R)- and (S)-2-ethylhexanoic acid influence their biological activity and metabolic pathways?

The (R)-enantiomer exhibits 10-fold higher teratogenic potency in rodent models compared to the (S)-form, inducing exencephaly at 500 mg/kg via subcutaneous administration. This disparity arises from stereoselective binding to cellular receptors (e.g., PPAR-α) and differential hepatic metabolism: (R)-2-EHA undergoes β-oxidation to 2-ethylhexanoyl-CoA, while the (S)-enantiomer is preferentially glucuronidated . Pharmacokinetic studies in Fischer-344 rats reveal a plasma half-life of 3.2 hours for the (R)-enantiomer, with peak concentrations (85.1 µg/g blood) occurring within 18.8 minutes post-oral administration .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity studies often stem from variations in dosing regimens, administration routes, and enantiomeric purity. For example:

- Maternal Toxicity vs. Teratogenicity : High doses (≥900 mg/kg) induce maternal lethality, masking teratogenic effects. Subcutaneous administration at 500 mg/kg (days 6–15 of gestation) isolates developmental toxicity without confounding maternal mortality .

- Racemate vs. Enantiomer Studies : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric purity before in vivo testing, as impurities in racemic mixtures skew dose-response relationships .

Q. How can this compound be utilized in advanced material science applications, such as polymer stabilization or catalytic systems?

this compound derivatives, like hydroxyl aluminum bis(2-ethylhexanoate), act as thermal stabilizers for polyvinyl chloride (PVC), reducing HCl evolution during processing. Its metal salts (e.g., cobalt, manganese) serve as oxidation catalysts in "oxo" processes for synthesizing aldehydes from alkenes . Recent studies highlight its role in biodegradable polymers (e.g., PLGA) as a plasticizer, improving flexibility without compromising enzymatic degradation rates .

Q. What methodologies quantify this compound in complex matrices, such as biological fluids or environmental samples?

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility; LOD: 0.1 ppm in serum .

- LC-MS/MS : Use a C18 column with negative-ion electrospray ionization (ESI) for aqueous samples (e.g., wastewater); LOQ: 5 ppb .

- Chiral CE : Capillary electrophoresis with sulfated β-cyclodextrin achieves baseline separation of enantiomers in soil extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.